8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Description
The compound 8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 3, 7, and 7. Key structural features include:
- C-3: Methyl group.
- C-7: 3-Methylbutyl (isopentyl) chain.
- C-8: (2Z)-Hydrazinylidene group with a 3-hydroxyphenyl substituent.
Properties
IUPAC Name |
8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-11(2)7-8-24-14-15(23(3)18(27)21-16(14)26)20-17(24)22-19-10-12-5-4-6-13(25)9-12/h4-6,9-11,25H,7-8H2,1-3H3,(H,20,22)(H,21,26,27)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSYKYSGMCLFFF-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=C(N=C1N/N=C\C3=CC(=CC=C3)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The compound features a purine backbone, which is significant in various biological processes, including nucleic acid metabolism.
Research indicates that this compound may exhibit several mechanisms of action, primarily through interaction with various biological targets:
- Phosphodiesterase Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4 and PDE10A, which are involved in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), potentially enhancing neurotransmitter signaling and providing therapeutic effects in mood disorders .
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, notably 5-HT1A and 5-HT7 receptors. This suggests a potential role in modulating serotonergic pathways, which are crucial for mood regulation and anxiety control .
- Antioxidant Activity : Some derivatives of hydrazones have demonstrated antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues .
Biological Activity and Pharmacological Effects
The biological activity of the compound has been evaluated through various in vitro and in vivo studies:
- Antidepressant Effects : In forced swim tests (FST) conducted on mice, the compound exhibited significant antidepressant-like effects compared to control groups. This aligns with its serotonin receptor modulation capabilities, indicating potential use in treating depression .
- Anxiolytic Properties : The compound's ability to reduce anxiety-like behavior was assessed alongside established anxiolytics such as diazepam. Results indicated that it may possess comparable or superior anxiolytic activity at certain dosages .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antidepressant Activity :
- Evaluation of Anxiolytic Effects :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Efficacy Observed |
|---|---|---|---|
| Antidepressant | Serotonin receptor modulation | Forced swim test (FST) | Significant reduction in immobility |
| Anxiolytic | Serotonin receptor modulation | Behavioral tests | Comparable to diazepam |
| Antioxidant | Free radical scavenging | In vitro assays | Reduced oxidative stress markers |
Comparison with Similar Compounds
Structural Analogues of Purine-2,6-dione Derivatives
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
C-8 Hydrazinylidene Substituents
- Hydroxyphenyl vs. Methoxyphenyl: The target compound’s 3-hydroxyphenyl group may enhance hydrogen bonding with kinase active sites compared to the 3-methoxyphenyl analog .
- Z vs. E Isomerism : The (2Z)-configuration in the target compound (vs. the (2E)-benzylidene isomer in ) may alter spatial orientation, affecting binding to hydrophobic pockets in enzymes .
C-7 Alkyl Chains
- 3-Methylbutyl vs.
Anticancer and Kinase Inhibition Potential
- The 3-hydroxyphenyl group’s polarity could mimic ATP’s adenine moiety in kinase binding, as seen in ’s phenylpiperazine derivatives, which disrupt kinase signaling in cancer cells .
- Substitution at C-7 with flexible alkyl chains (e.g., 3-methylbutyl) is associated with improved bioavailability compared to rigid aromatic groups .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions at each step:
- Step 1 (Hydrazine Coupling): Use polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation of the hydrazine moiety. Monitor reaction progress via TLC .
- Step 2 (Purine Functionalization): Introduce the 3-methylbutyl group via nucleophilic substitution, optimizing temperature (60–80°C) and catalyst (e.g., K₂CO₃) to minimize side products .
- Final Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) across studies?
Methodological Answer:
Contradictions may arise from assay conditions or structural variability. Address this by:
- Standardized Assays: Compare ROS scavenging (e.g., DPPH assay) and pro-oxidant effects (e.g., Fenton reaction) under identical pH, temperature, and concentration ranges .
- Mechanistic Probes: Use electron paramagnetic resonance (EPR) to detect radical intermediates or LC-MS to identify oxidation byproducts .
- Structural Analysis: Synthesize analogs (e.g., replacing the 3-hydroxyphenyl group with 4-hydroxyphenyl) to isolate redox-active moieties .
Basic: Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify hydrazone geometry (Z-configuration) and substituent positions. Key signals: N-H hydrazine (~10 ppm) and aromatic protons (~6.5–7.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-hydroxyphenyl hydrazone moiety in bioactivity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., 3-methoxyphenyl, 3-fluorophenyl) to assess electronic effects on bioactivity .
- Biological Testing: Screen analogs in kinase inhibition assays (e.g., EGFR or CDK2) and compare IC₅₀ values.
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between the hydrazone moiety and ATP-binding pockets .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis of the hydrazone bond.
- Stability Monitoring: Perform periodic HPLC analysis (monthly) to detect degradation (e.g., new peaks at 5–7 minutes retention time) .
Advanced: What strategies validate enzyme inhibition mechanisms against targets like kinases or phosphodiesterases?
Methodological Answer:
- Enzyme Kinetics: Conduct Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary ATP concentration in kinase assays .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .
- Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDE4B) to identify key binding residues .
Basic: How can researchers mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Solvent Systems: Use DMSO stocks (≤0.1% final concentration) with co-solvents (e.g., PEG-400) to enhance aqueous solubility.
- Surfactants: Add Tween-80 (0.01%) to cell culture media to prevent aggregation .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Panel Screening: Test the compound in diverse lines (e.g., HeLa, MCF-7, HepG2) with matched controls.
- Mechanistic Profiling: Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
- Metabolic Stability: Compare hepatic microsomal degradation rates to rule out metabolism-driven cytotoxicity .
Basic: What synthetic precursors are critical for scalable production?
Methodological Answer:
- Key Intermediates:
- 3-Methylbutylpurine-2,6-dione (prepared via Mitsunobu reaction).
- (2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazine (synthesized from 3-hydroxybenzaldehyde and hydrazine hydrate) .
Advanced: How to design a pharmacokinetic study for this compound in preclinical models?
Methodological Answer:
- Dosing: Administer via intravenous (IV) and oral routes in rodents. Monitor plasma levels via LC-MS/MS.
- Tissue Distribution: Use radiolabeled compound (¹⁴C) to quantify accumulation in organs.
- Metabolite ID: Perform UPLC-QTOF analysis of urine/bile to detect glucuronide or sulfate conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
